molecular formula C11H10O3S B1593567 (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid CAS No. 436086-95-2

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid

Cat. No.: B1593567
CAS No.: 436086-95-2
M. Wt: 222.26 g/mol
InChI Key: MOYBSXOOZVYRTN-UHFFFAOYSA-N
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Description

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Biological Activity

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid is a compound of interest due to its potential biological activity, particularly as an inhibitor of the microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the synthesis of prostaglandin E2 (PGE2), which is involved in various inflammatory processes and cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with mPGES-1. This enzyme is responsible for the terminal step in the biosynthesis of PGE2, which is often upregulated in inflammatory diseases and tumors. Inhibition of mPGES-1 can selectively reduce PGE2 levels without affecting other prostanoids, potentially minimizing side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

Recent studies have demonstrated that derivatives of thiophenyl acetic acids, including this compound, exhibit significant inhibitory activity against mPGES-1. For instance, compound 2c showed selective inhibition in the low micromolar range with an IC50 value comparable to established inhibitors .

The biological activity was assessed using A549 cell lines, where compound 2c induced cell cycle arrest at the G0/G1 phase after 24 hours and increased the subG0/G1 fraction at later time points, indicating apoptosis or necrosis . These findings suggest that this compound not only inhibits mPGES-1 but also affects cancer cell viability.

Case Studies

A notable case study involved the synthesis and evaluation of several thiophenyl acetic acid derivatives. Among these, this compound was highlighted for its promising pharmacological profile. The study utilized a virtual screening approach to identify compounds that could serve as effective mPGES-1 inhibitors, leading to the identification of this particular compound as a candidate for further development .

Data Table: Biological Activity Overview

Compound NameTarget EnzymeIC50 (µM)Effect on Cell CycleReference
This compoundmPGES-1Low MicromolarG0/G1 arrest, apoptosis/necrosis
Compound 1cmPGES-1Low MicromolarNot specified
CAY10526mPGES-1ControlNot specified

Properties

IUPAC Name

2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c12-9-4-3-7(8(9)6-11(13)14)10-2-1-5-15-10/h1-2,5H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYBSXOOZVYRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1C2=CC=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350720
Record name [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-95-2
Record name [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Reactant of Route 2
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Reactant of Route 3
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Reactant of Route 4
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Reactant of Route 5
Reactant of Route 5
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Reactant of Route 6
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.